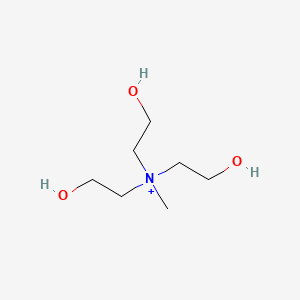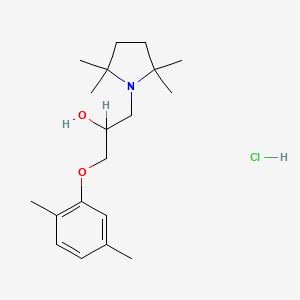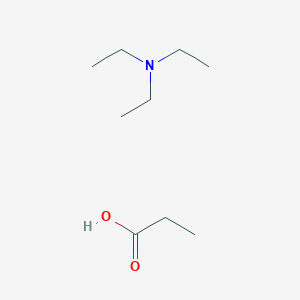
N,N-diethylethanamine;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;propanoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the propanoic acid component is a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia or primary amines with ethyl halides under basic conditions. Propanoic acid can be prepared via the oxidation of propanol or the hydrolysis of propionitrile. The combination of these two components can be achieved through a condensation reaction, where the amine reacts with the carboxylic acid to form an amide bond.
Industrial Production Methods
Industrial production of N,N-diethylethanamine typically involves the reaction of diethylamine with ethylene oxide. Propanoic acid is produced industrially through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine;propanoic acid can undergo various chemical reactions, including:
Oxidation: The amine component can be oxidized to form nitroso or nitro compounds.
Reduction: The carboxylic acid component can be reduced to form alcohols.
Substitution: The amine can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Alkylated amines or esters.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;propanoic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions, while the carboxylic acid component can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different steric and electronic effects.
Propanoic acid: A simple carboxylic acid with similar reactivity but lacking the amine functionality.
Uniqueness
N,N-diethylethanamine;propanoic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
51009-80-4 |
|---|---|
Fórmula molecular |
C9H21NO2 |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;propanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H2,1H3,(H,4,5) |
Clave InChI |
JYFPFWCWXLBYDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




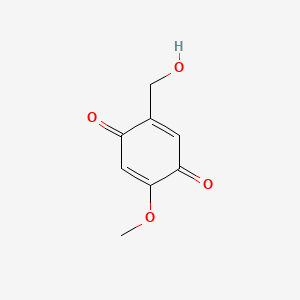
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)

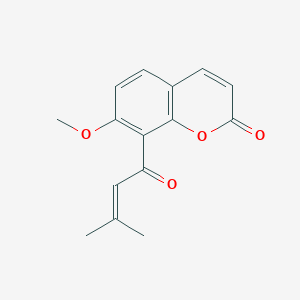

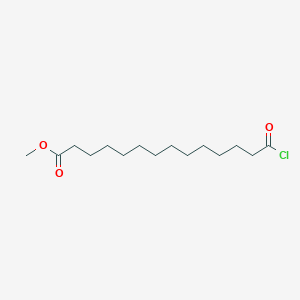
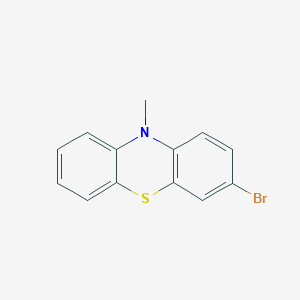
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)


